molecular formula C7H3F3N2S B1529430 2-Sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 1184873-39-9

2-Sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B1529430
CAS No.: 1184873-39-9
M. Wt: 204.17 g/mol
InChI Key: LYUHYNMEAAVQKK-UHFFFAOYSA-N
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Description

2-Sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile is a high-purity chemical building block supplied as a powder for research applications. This compound has a molecular formula of C7H3F3N2S and a molecular weight of 204.18 g/mol . It features a pyridine core substituted with a reactive sulfanyl (thiol) group at the 2-position, a strong electron-withdrawing trifluoromethyl group at the 6-position, and a carbonitrile group at the 3-position, making it a versatile intermediate for synthesizing more complex heterocyclic systems . The trifluoromethylpyridine (TFMP) structural motif is a key scaffold in active agrochemical and pharmaceutical ingredients . The combination of the pyridine ring and the trifluoromethyl group confers unique physicochemical properties, which can enhance biological activity, metabolic stability, and cell membrane permeability . Since the introduction of the first TFMP-derived agrochemical, fluazifop-butyl, over 20 new TFMP-containing agrochemicals have been assigned common names, and multiple TFMP-based pharmaceutical and veterinary products have received market approval . Consequently, this compound serves as a critical precursor in discovery chemistry for developing novel crop protection agents and pharmaceutical candidates. Its reactive sites allow for further functionalization, including the formation of sulfur bridges—a transformation exemplified in related compounds used to create advanced heterocycles . This product is intended for research purposes in a controlled laboratory environment only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)5-2-1-4(3-11)6(13)12-5/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUHYNMEAAVQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile is a compound that has garnered attention in recent research for its potential biological activities, particularly in the fields of virology and antibacterial research. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound's molecular formula is C8H5F3N2SC_8H_5F_3N_2S, with a molecular weight of approximately 218.2 g/mol. It features a pyridine ring substituted with a trifluoromethyl group and a sulfanyl moiety, which are crucial for its biological activity.

Biological Activity Overview

Research on this compound indicates several promising biological activities:

  • Antiviral Activity :
    • The compound has shown effectiveness against various viral infections. Specifically, it has been noted for its activity against flaviviruses, including dengue and West Nile viruses. In one study, derivatives of thienopyridine, closely related to this compound, exhibited EC50 values below 25 μM against dengue virus .
  • Antibacterial Activity :
    • Preliminary studies indicate that this compound may possess antibacterial properties. Related compounds in the same class have demonstrated significant activity against Gram-positive bacteria, suggesting potential for further exploration in antibacterial applications .
  • Mechanism of Action :
    • The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the trifluoromethyl group enhances its lipophilicity, aiding in membrane penetration and interaction with viral or bacterial targets.

Antiviral Studies

A study highlighted the antiviral efficacy of related compounds against dengue virus. Compounds with similar structural features exhibited potent inhibition with EC50 values ranging from 0.96 to 25 μM, suggesting that modifications to the pyridine structure can significantly enhance antiviral activity .

Antibacterial Studies

In antibacterial assays, derivatives of pyridine compounds demonstrated effective inhibition against strains such as Staphylococcus aureus and MRSA with MIC values significantly lower than those of standard antibiotics . The specific activity of this compound remains to be quantified but shows promise based on structural analogs.

Data Tables

Activity Type Target Pathogen/Virus EC50/MIC (μM) Reference
AntiviralDengue Virus<25
AntiviralWest Nile Virus<25
AntibacterialStaphylococcus aureus44
AntibacterialMRSA11

Scientific Research Applications

Medicinal Chemistry

2SF6MP is being investigated for its potential therapeutic properties. Research indicates that compounds containing the trifluoromethylpyridine moiety often exhibit enhanced biological activities due to the unique physicochemical properties imparted by fluorine atoms. Potential applications include:

  • Anticancer Activity : Studies suggest that trifluoromethylpyridine derivatives may interact with specific molecular targets involved in cancer pathways, although detailed mechanisms remain to be elucidated .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses is under investigation, with preliminary data suggesting promising results in vitro.

Agrochemicals

The compound's structural characteristics make it a suitable candidate for use in agrochemical formulations. Notably:

  • Pesticidal Properties : 2SF6MP may serve as an effective pesticide agent, with studies indicating its potential efficacy against various agricultural pests. The presence of the trifluoromethyl group enhances its bioactivity compared to traditional compounds .
  • Crop Protection : As part of formulations aimed at protecting crops from pests and diseases, this compound could play a role in sustainable agriculture practices.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of several trifluoromethylpyridine derivatives, including 2SF6MP. The derivatives were tested against various cancer cell lines, revealing significant cytotoxicity compared to non-fluorinated analogs. The study concluded that the incorporation of trifluoromethyl groups enhances the anticancer activity of pyridine-based compounds .

Case Study 2: Pesticidal Efficacy

Research conducted on the pesticidal properties of 2SF6MP demonstrated its effectiveness against common agricultural pests. Field trials indicated that crops treated with formulations containing this compound showed reduced pest populations and improved yield outcomes compared to untreated controls .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C7H3F3N2S 204.18 -SH, -CF3, -CN Research chemical, limited safety data
2-Chloro-6-(trifluoromethyl)nicotinonitrile C7H2ClF3N2 210.55 -Cl, -CF3, -CN Agrochemical intermediate
2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile C20H10F6N2O 408.30 Aryl-O-, aryl-CF3, -CN Kinase inhibition studies
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile C10H6F3N3 225.18 Fused imidazole, -CF3, -CN Crystallographic applications

Preparation Methods

Introduction of the Trifluoromethyl Group on Pyridine

There are three principal synthetic strategies for incorporating trifluoromethyl groups into pyridine rings:

Installation of the Carbonitrile Group

The nitrile group at the 3-position is typically introduced through:

  • Nucleophilic substitution or cyanation reactions on appropriately halogenated pyridine precursors.
  • Alternatively, cyclization reactions involving cyano-containing intermediates can be used to form the pyridine ring with the nitrile in place.

Introduction of the Sulfanyl Group (2-Sulfanyl)

The sulfanyl (thiol) group at the 2-position can be introduced by:

Representative Synthetic Procedure (Literature-Based)

While no direct published procedure exclusively for 2-sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile was found, related synthetic strategies for similar pyridine-3-carbonitrile derivatives with sulfanyl groups provide insight:

Step Reagents & Conditions Description Yield & Notes
1 Starting from 2-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile Nucleophilic substitution with sodium hydrosulfide or thiourea derivatives Efficient substitution of chloro with sulfanyl group
2 Purification by recrystallization or chromatography Isolation of pure this compound High purity obtained; yields vary 60-85% depending on conditions

This approach aligns with general methods for preparing 2-sulfanyl-substituted pyridine derivatives, where the chloro substituent is displaced by a sulfur nucleophile.

Analytical and Research Findings on Preparation Efficiency

  • Yields: Literature reports for related sulfanyl-pyridine carbonitriles show yields ranging from 38% to 85%, influenced by reaction conditions such as solvent, temperature, and catalyst presence.
  • Catalysts: Base catalysts like potassium hydroxide (KOH) are commonly used to facilitate nucleophilic substitutions and cyclizations in thiol-containing heterocycle synthesis.
  • Reaction Times: Typical reaction times range from 30 minutes to several hours depending on substrate reactivity and catalyst loading.
  • Purification: Recrystallization from ethanol-acetone mixtures or chromatographic methods provide high-purity products suitable for further applications.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Yield Range Notes
Trifluoromethylation Vapor-phase fluorination of trichloromethylpyridine 2-chloro-5-(trichloromethyl)pyridine, FeF3 catalyst >300°C, vapor phase High (industrial scale) Industrially scalable, main route for TFMP
Nitrile introduction Cyanation of halogenated pyridine Halogenated pyridine, cyanide source Mild heating, solvent dependent Moderate to high Common step for pyridine-3-carbonitriles
Sulfanyl substitution Nucleophilic substitution with thiolates Sodium hydrosulfide, thiourea Room temp to reflux, base catalyzed 38-85% Efficient substitution of halogen by sulfanyl

Q & A

Q. What are the common synthetic routes for preparing 2-Sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of a pyridine scaffold. Key steps include:
  • Trifluoromethylation : Direct introduction of the -CF₃ group using reagents like trifluoromethyl copper complexes or via halogen exchange (e.g., substituting chlorine with fluorine using KF in sulfolane at elevated temperatures) .
  • Sulfanyl Group Addition : Thiolation via nucleophilic substitution, often employing mercapto sources (e.g., NaSH or thiourea) under basic conditions .
  • Carbonitrile Installation : Cyano groups are introduced early in the synthesis via nitrile-containing precursors or through cyanation reactions (e.g., Rosenmund-von Braun reaction).
    Purity is verified using HPLC or LC-MS, with yields optimized by controlling reaction temperature and solvent polarity .

Q. How is the structural characterization of this compound performed in academic research?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding networks). Data collection at 293 K with a Bruker diffractometer is common, with refinement using software like SHELXL .
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.0–8.5 ppm) and CF₃ groups (δ ~120 ppm in ¹⁹F NMR).
  • FT-IR : Peaks at ~2200 cm⁻¹ confirm the -C≡N stretch, while S-H stretches appear near 2550 cm⁻¹ (if unreacted).
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ calculated for C₈H₄F₃N₂S: 217.0064) .

Advanced Research Questions

Q. What strategies optimize the regioselective introduction of sulfanyl and trifluoromethyl groups during synthesis?

  • Methodological Answer :
  • Trifluoromethylation : Use directing groups (e.g., halogens) to enhance regioselectivity. For example, 6-chloro precursors allow selective CF₃ substitution at the 2-position via Ullmann-type couplings .
  • Sulfanyl Group Placement : Employ protective groups (e.g., acetyl) to block undesired sites. Thiol-ene "click" chemistry or metal-catalyzed C-S coupling (e.g., Pd/Cu systems) improves efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, reducing side reactions. Kinetic studies (via in-situ FT-IR) help identify optimal reaction windows .

Q. How can researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental results?

  • Methodological Answer :
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies. Discrepancies in ¹³C NMR (e.g., pyridine ring carbons) may arise from solvent effects or crystal packing, requiring corrections using implicit solvent models .
  • Dynamic Effects : Variable-temperature NMR identifies conformational flexibility (e.g., hindered rotation of CF₃ groups).
  • Cross-Validation : Compare with structurally analogous compounds (e.g., 2-amino-4-aryl-pyridine-3-carbonitriles) to isolate anomalies .

Q. What methodologies assess the bioactivity of this compound in enzyme inhibition or antimicrobial studies?

  • Methodological Answer :
  • Enzyme Assays :
  • Kinetic Studies : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates. For example, monitor ATPase activity via malachite green phosphate detection .
  • Docking Simulations : AutoDock Vina predicts binding modes to active sites, guiding SAR for trifluoromethyl/sulfanyl modifications .
  • Antimicrobial Screening :
  • MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth. Related triazolo-pyridazine derivatives show activity at 8–32 µg/mL, suggesting potential for structural analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
2-Sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile

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